2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol
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Overview
Description
2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and a methoxyphenol group. Phenylpyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-(4-fluorophenyl)hydrazine. This intermediate is then reacted with 5-methoxy-2-hydroxybenzaldehyde under acidic conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenylpyrazoles.
Scientific Research Applications
2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact molecular pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine: Similar structure but with a pyridine ring instead of a methoxyphenol group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a naphthalene ring, offering different biological properties.
Uniqueness
2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorophenyl and a methoxyphenol group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-12-6-7-13(15(20)8-12)16-14(9-18-19-16)10-2-4-11(17)5-3-10/h2-9,20H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQAODDUGOVSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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